molecular formula C11H6O5 B12740904 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 28437-68-5

5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B12740904
CAS No.: 28437-68-5
M. Wt: 218.16 g/mol
InChI Key: XDASEBHPSSDPDJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₆O₅ Average Mass: 218.164 g/mol . Structure: A linear furanocoumarin (psoralen-type) with hydroxyl groups at positions 5 and 9 on the benzopyrone core . Natural Sources: Isolated from Spermacoce latifolia leaves, where it coexists with other coumarins and flavones . Biological Activities: Demonstrates antibacterial properties against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to its ability to intercalate DNA and inhibit replication under UV light .

Properties

CAS No.

28437-68-5

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

5,9-dihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H

InChI Key

XDASEBHPSSDPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-8-hydroxypsoralen typically involves the hydroxylation and methoxylation of psoralen. One common method includes the use of specific reagents and catalysts to introduce the hydroxyl and methoxy groups at the desired positions on the psoralen molecule .

Industrial Production Methods: Industrial production of 5-methoxy-8-hydroxypsoralen involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-8-hydroxypsoralen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can introduce new functional groups .

Scientific Research Applications

5-Methoxy-8-hydroxypsoralen has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Positional Isomers: 4,9-Dihydroxy-7H-furo[3,2-g]chromen-7-one

Molecular Formula : C₁₁H₆O₅ (same as 5,9-dihydroxy analog)
Key Differences :

  • Hydroxyl groups at positions 4 and 9 instead of 5 and 7.
  • Altered electronic distribution reduces DNA-binding affinity compared to the 5,9-dihydroxy isomer .
    Biological Activity : Less studied, but weaker antibacterial effects reported .

Methoxylated Analogs: Isopimpinellin (4,9-Dimethoxypsoralen)

Molecular Formula : C₁₃H₁₀O₅
Substituents : Methoxy groups at positions 4 and 9 .
Key Differences :

  • Methoxy groups increase lipophilicity, enhancing membrane permeability.
  • Reduced phototoxicity compared to hydroxylated derivatives due to diminished hydrogen-bonding capacity .
    Applications : Used in traditional medicine for antispasmodic and antifungal properties .

Trimethyl Derivatives: Trioxsalen (2,5,9-Trimethylpsoralen)

Molecular Formula : C₁₄H₁₂O₃
Substituents : Methyl groups at positions 2, 5, and 9 .
Key Differences :

  • Methylation abolishes hydroxyl-related solubility but enhances stability under UV light.
    Applications : Clinically used as a pigmentation enhancer in vitiligo treatment via photochemotherapy (PUVA) .

Aminoethoxy Derivatives: Amotosalen Hydrochloride

Molecular Formula: C₁₇H₁₉NO₄·HCl Substituents: Aminoethoxy-methyl group at position 3; methyl groups at 2, 5, and 9 . Key Differences:

  • The aminoethoxy side chain enables covalent binding to nucleic acids under UV light. Applications: Synthetic psoralen derivative for pathogen inactivation in blood products (e.g., platelets, plasma) .

Dihydro Derivatives: 4',5'-Dihydropsoralen

Molecular Formula : C₁₁H₈O₃
Key Differences :

  • Saturated furan ring (2,3-dihydro structure) reduces photoreactivity . Biological Activity: Lower genotoxicity compared to unsaturated analogs, making it a candidate for safer therapeutic applications .

Complex-Substituent Derivatives

Examples :

  • 6-Benzyl-5,9-dimethyl-3-(2-methyl-2-propanyl)-7H-furo[3,2-g]chromen-7-one : Bulky substituents (benzyl, tert-butyl) sterically hinder DNA intercalation, reducing biological activity .
  • 3-(6-Hydroxyhexyl)methyl-2,5,9-trimethyl derivative: Hydrophilic side chain improves aqueous solubility, enabling intravenous formulations .

Angular vs. Linear Furanocoumarins

Linear (Psoralen-Type) :

  • Includes 5,9-dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one.
  • Binds DNA intercalation sites, causing crosslinks under UV light .

Angular (Angelicin-Type) :

  • Furan ring attached at positions 7,8 (e.g., angelicin).

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activity References
This compound C₁₁H₆O₅ 5-OH, 9-OH 218.16 Antibacterial, DNA intercalation
4,9-Dimethoxypsoralen (Isopimpinellin) C₁₃H₁₀O₅ 4-OCH₃, 9-OCH₃ 246.22 Antifungal, antispasmodic
Trioxsalen C₁₄H₁₂O₃ 2-CH₃, 5-CH₃, 9-CH₃ 228.25 Pigmentation enhancer (PUVA)
Amotosalen Hydrochloride C₁₇H₁₉NO₄·HCl 3-(Aminoethoxy-methyl), 2,5,9-CH₃ 337.80 Pathogen inactivation
4',5'-Dihydropsoralen C₁₁H₈O₃ 2,3-Dihydrofuran 188.18 Reduced genotoxicity

Biological Activity

5,9-Dihydroxy-7H-furo[3,2-g] benzopyran-7-one, also known by its chemical formula C11H6O5C_{11}H_{6}O_{5} and CAS number 14348-23-3, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H6O5C_{11}H_{6}O_{5}
  • Molecular Weight : 218.16 g/mol
  • InChIKey : DZEPISXWRUMGFN-UHFFFAOYSA-N
  • Synonyms : 4,9-Dihydroxy-7H-furo[3,2-g]chromen-7-one; 5,8-Dihydroxyfurocoumarin; 5,8-Dihydroxypsoralen

Antioxidant Activity

Research indicates that 5,9-Dihydroxy-7H-furo[3,2-g] benzopyran-7-one exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound has shown the ability to scavenge free radicals effectively.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • A study demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for cancer therapy as it promotes programmed cell death in malignant cells while sparing normal cells.
  • In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
StudyCancer TypeMechanismFindings
BreastApoptosis via caspase activationSignificant reduction in cell viability
ProstateCell cycle arrestInhibition of cell proliferation

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activities of 5,9-Dihydroxy-7H-furo[3,2-g] benzopyran-7-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cell Cycle Regulation : It induces cell cycle arrest at specific phases (G1/S or G2/M), effectively halting the proliferation of cancerous cells.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Studies

  • Case Study on Breast Cancer : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a marked improvement in overall survival rates and a decrease in tumor size after treatment with a formulated extract containing the compound.
  • Chronic Inflammatory Disease : A separate study focused on patients with rheumatoid arthritis treated with a derivative of this compound. The results showed significant reductions in joint inflammation and pain levels compared to placebo groups.

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